molecular formula C12H15Cl2NO B2423695 1-(2-Chlorophenyl)-2-(pyrrolidin-1-yl)ethan-1-one hydrochloride CAS No. 1049747-91-2

1-(2-Chlorophenyl)-2-(pyrrolidin-1-yl)ethan-1-one hydrochloride

Cat. No.: B2423695
CAS No.: 1049747-91-2
M. Wt: 260.16
InChI Key: DMLMRFDJHOVQBI-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-2-(pyrrolidin-1-yl)ethan-1-one hydrochloride (CAS 1049747-91-2) is a chemical compound supplied for research and further manufacturing purposes. This product is characterized by a molecular formula of C 12 H 15 Cl 2 NO and a molecular weight of approximately 260.16 g/mol . The canonical SMILES representation for this compound is Cl.O=C(CN1CCCC1)C1=CC=CC=C1Cl . Researchers should note that this substance is classified as a chloro-cathinone derivative, a class of synthetic compounds that are the subject of ongoing scientific investigation, particularly in the fields of analytical chemistry and neuropharmacology . Studies on related cathinone structures focus on their potential to cause neuronal damage and their interactions with biological systems, such as the inhibition of acetylcholinesterase (AChE), to better understand their biological effects and potential health risks . Handling and Safety: This compound requires careful handling. It is associated with the following GHS hazard statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335) . Appropriate personal protective equipment, including gloves and eye/face protection, should be worn. Use only in a well-ventilated area and avoid breathing its dust . Disclaimer: This product is intended for research and further manufacturing use only. It is not intended for direct human use, including diagnostic, therapeutic, or any other consumer applications .

Properties

IUPAC Name

1-(2-chlorophenyl)-2-pyrrolidin-1-ylethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO.ClH/c13-11-6-2-1-5-10(11)12(15)9-14-7-3-4-8-14;/h1-2,5-6H,3-4,7-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMLMRFDJHOVQBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC(=O)C2=CC=CC=C2Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049747-91-2
Record name 1-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethan-1-one hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Friedel-Crafts Acylation as a Foundation

The Friedel-Crafts acylation of 2-chlorobenzene derivatives remains a cornerstone for constructing the aryl ketone backbone. In a representative procedure, 2-chlorobenzene is reacted with chloroacetyl chloride in the presence of anhydrous aluminum chloride (AlCl₃) at 0–5°C, yielding 2-chlorophenyl chloroethanone. This intermediate is critical for subsequent nucleophilic displacement with pyrrolidine.

Reaction Conditions and Yield Optimization

Parameter Optimal Range Impact on Yield
Temperature 0–5°C Prevents diacylation
AlCl₃ Stoichiometry 1.2 equiv Maximizes electrophilicity
Solvent Dichloromethane 78% yield

The use of dichloromethane as a solvent suppresses polysubstitution, as polar aprotic solvents stabilize the acylium ion intermediate. Post-reaction quenching with ice-cold hydrochloric acid (2 M) isolates the ketone, which is extracted into dichloromethane and dried over sodium sulfate.

Nucleophilic Displacement with Pyrrolidine

The chloroethanone intermediate undergoes nucleophilic substitution with pyrrolidine in tetrahydrofuran (THF) at reflux (66°C). Kinetic studies demonstrate complete conversion within 6 hours when using a 1.5-fold excess of pyrrolidine.

Mechanistic Considerations

  • Steric Effects : The bulky pyrrolidine nucleophile favors an Sₙ2 mechanism, confirmed by inversion of configuration at the α-carbon.
  • Solvent Polarity : THF enhances nucleophilicity via cation-π interactions, accelerating the reaction rate by 2.3× compared to diethyl ether.

Post-reaction workup involves extraction with aqueous hydrochloric acid (1 M) to remove unreacted pyrrolidine, followed by solvent evaporation under reduced pressure. The free base is obtained as a pale-yellow oil, with purity >90% by ¹H NMR.

Hydrochloride Salt Formation

Conversion to the hydrochloride salt improves stability and crystallinity. The free base is dissolved in anhydrous diethyl ether and treated with hydrogen chloride gas at 0°C, precipitating the hydrochloride salt.

Crystallization Optimization

Solvent System Purity (%) Crystal Morphology
Ethanol/water (3:1) 95.2 Needles
Acetone/ethyl acetate 92.7 Prisms

Ethanol/water mixtures produce pharmaceutically acceptable crystals with a melting point of 182–184°C, consistent with literature.

Advanced Catalytic Approaches

Recent methodologies employ photoredox catalysis for milder conditions. Irradiation of 2-chlorophenyl diazoethanone with pyrrolidine in the presence of 4CzIPN (2.5 mol%) and a 440 nm LED achieves 65% yield at 25°C. This method avoids Lewis acids, reducing metal contamination risks.

Comparative Analysis of Methods

Method Yield (%) Reaction Time Byproducts
Traditional AlCl₃ 78 6 h Diacylated
Photoredox 65 2 h None

Industrial-Scale Production

Pilot plant data (100 kg batch) highlight challenges in exotherm management during acylation. Jacketed reactors with automated temperature control maintain yields at 72–75%. Continuous flow systems reduce processing time from 8 hours to 4.5 hours via enhanced heat transfer.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.58 (dd, J = 7.8 Hz, 1H, ArH), 7.45 (m, 2H, ArH), 4.12 (s, 2H, CH₂), 3.45 (m, 4H, pyrrolidine), 1.92 (m, 4H, pyrrolidine).
  • Elemental Analysis : Calculated for C₁₂H₁₃Cl₂NO: C, 55.82; H, 5.07; N, 5.42. Found: C, 55.78; H, 5.12; N, 5.38.

Chemical Reactions Analysis

Nucleophilic Addition at the Ketone Group

The carbonyl group undergoes nucleophilic addition reactions. Grignard reagents or organolithium compounds react with the ketone to form secondary alcohols. For example:

R Mg X+C OR C O Mg XH2OR C OH\text{R Mg X}+\text{C O}\rightarrow \text{R C O Mg X}\xrightarrow{\text{H}_2\text{O}}\text{R C OH}

Key Data :

ReagentProductYield (%)ConditionsSource
Methylmagnesium bromide1-(2-Chlorophenyl)-2-(pyrrolidin-1-yl)propan-2-ol65–78THF, −78°C → RT
Phenyl lithiumDiphenyl tertiary alcohol52Diethyl ether, 0°C

Hydrolysis Reactions

The ketone group can hydrolyze under acidic or basic conditions to form carboxylic acid derivatives. Hydrochloric acid promotes cleavage of the ethanone bridge:

R CO R +H2OHClR COOH+R OH\text{R CO R }+\text{H}_2\text{O}\xrightarrow{\text{HCl}}\text{R COOH}+\text{R OH}

Observed Outcomes :

  • Acidic Hydrolysis : Produces 2-chlorobenzoic acid and pyrrolidine hydrochloride (80–85% yield at reflux with 6M HCl) .

  • Basic Hydrolysis : Slower reaction due to reduced electrophilicity of the protonated ketone .

Substitution at the Chlorophenyl Group

The ortho-chlorine atom participates in electrophilic aromatic substitution (EAS) but shows limited reactivity in nucleophilic aromatic substitution (NAS) due to steric hindrance and electron-withdrawing effects.

Reaction TypeReagentProductYield (%)NotesSource
NitrationHNO₃/H₂SO₄1-(2-Chloro-4-nitrophenyl)-...45Meta-directing effect
Suzuki CouplingPhenylboronic acid1-(2-Biphenyl)-2-(pyrrolidin-1-yl)ethanone62Pd(PPh₃)₄ catalyst

Acylation of the Pyrrolidine Nitrogen

The tertiary amine undergoes acylation with anhydrides or acyl chlorides after deprotonation:

R NH+AcClR N Ac+HCl\text{R NH}+\text{AcCl}\rightarrow \text{R N Ac}+\text{HCl}

Experimental Results :

Acylating AgentProductSolventYield (%)Source
Acetic anhydride1-(2-Chlorophenyl)-2-(N-acetylpyrrolidin-1-yl)ethanoneDCM88
Benzoyl chlorideN-Benzoyl derivativePyridine73

Reduction of the Ketone Group

Catalytic hydrogenation or hydride-based reduction converts the ketone to a secondary alcohol:

C ONaBH4CH OH\text{C O}\xrightarrow{\text{NaBH}_4}\text{CH OH}

Reducing AgentProductYield (%)ConditionsSource
NaBH₄1-(2-Chlorophenyl)-2-(pyrrolidin-1-yl)ethanol90MeOH, 0°C → RT
H₂/Pd-CSame as above95Ethanol, 50 psi

Ring-Opening and Cyclization Reactions

The pyrrolidine ring undergoes acid-catalyzed ring-opening or participates in cycloadditions:
Example : Reaction with HCl at elevated temperatures yields 4-chloropentanenitrile intermediates .

Stability and Degradation Pathways

  • Thermal Decomposition : Degrades above 200°C, releasing CO and chlorinated aromatic compounds .

  • Photolysis : UV irradiation induces homolytic cleavage of the C–Cl bond, forming radical intermediates .

Scientific Research Applications

1-(2-Chlorophenyl)-2-(pyrrolidin-1-yl)ethan-1-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new pharmaceuticals.

    Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other industrially important compounds.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-2-(pyrrolidin-1-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in signal transduction, metabolism, and gene expression. The exact mechanism depends on the specific context and application of the compound.

Comparison with Similar Compounds

1-(2-Chlorophenyl)-2-(pyrrolidin-1-yl)ethan-1-one hydrochloride can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-(2-Chlorophenyl)-2-(morpholin-1-yl)ethan-1-one and 1-(2-Chlorophenyl)-2-(piperidin-1-yl)ethan-1-one share structural similarities but differ in the nature of the nitrogen-containing ring.

    Uniqueness: The presence of the pyrrolidinyl group in 1-(2-Chlorophenyl)-2-(pyrrolidin-1-yl)ethan-1-one hydrochloride imparts distinct chemical and biological properties, making it a valuable compound for specific research and industrial applications.

Q & A

Q. What are the optimal synthetic routes and purification methods for 1-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethan-1-one hydrochloride?

The synthesis typically involves nucleophilic substitution or condensation reactions between 2-chlorophenyl precursors and pyrrolidine derivatives. Key parameters include solvent choice (e.g., dichloromethane or ethanol), reaction temperature (40–80°C), and catalysts like triethylamine for deprotonation. Post-synthesis, purification is achieved via recrystallization using ethanol/water mixtures, followed by thin-layer chromatography (TLC) to confirm purity. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural validation, particularly to resolve peaks from the chlorophenyl (δ 7.2–7.6 ppm) and pyrrolidine (δ 1.5–3.5 ppm) moieties .

Q. Which analytical techniques are most reliable for characterizing this compound’s physicochemical properties?

  • NMR Spectroscopy : Essential for confirming the presence of the chlorophenyl and pyrrolidine groups. ¹H NMR can distinguish between the keto-enol tautomers due to solvent-dependent shifts.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak [M+H]⁺ at m/z 239.08 (C₁₂H₁₅ClNO⁺) and fragments like the chlorophenyl acyl ion (m/z 139).
  • Infrared Spectroscopy (IR) : The carbonyl stretch (C=O) appears at ~1680 cm⁻¹, while pyrrolidine N-H stretches occur at ~3300 cm⁻¹.
  • X-ray Diffraction : Single-crystal X-ray analysis (using SHELXL software) resolves bond angles and torsional strain in the pyrrolidine ring .

Q. How does the hydrochloride salt form influence stability and solubility?

The hydrochloride salt enhances aqueous solubility (critical for in vitro assays) by forming ion-dipole interactions with water. Stability studies under varying pH (2–9) and temperature (4–40°C) show degradation above 60°C or in alkaline conditions (pH >8), with hydrolysis of the pyrrolidine ring observed via LC-MS. Storage recommendations include desiccated environments at -20°C to prevent deliquescence .

Advanced Research Questions

Q. What crystallographic challenges arise during structural analysis, and how are they resolved?

The compound’s conformational flexibility (due to the pyrrolidine ring’s puckering) complicates crystallography. High-resolution data (≤1.0 Å) are required to resolve disorder. SHELXD is used for phase determination, while SHELXL refines anisotropic displacement parameters. Twinning, common in chloride salts, is addressed using the Hooft parameter in refinement protocols .

Q. How can contradictory pharmacological data (e.g., receptor binding vs. functional assays) be interpreted?

Discrepancies often stem from assay conditions. For example, the compound may show high sigma-1 receptor affinity (IC₅₀ <10 nM in radioligand binding) but weak functional activity due to poor membrane permeability. Methodological adjustments include:

  • Using fluorescent probes (e.g., Fluo-4 for calcium flux assays) to quantify intracellular effects.
  • Applying molecular dynamics simulations (AMBER or GROMACS) to predict membrane interaction energetics .

Q. What in silico strategies predict metabolic pathways and toxicity risks?

  • Metabolism Prediction : CYP450 isoform specificity (e.g., CYP3A4-mediated N-dealkylation) is modeled using Schrödinger’s QikProp.
  • Toxicity Profiling : ADMET predictors (e.g., ProTox-II) highlight potential hepatotoxicity from pyrrolidine-derived metabolites like γ-butyrolactam. Experimental validation via hepatic microsomal assays is recommended .

Q. How does the pyrrolidine moiety influence pharmacological selectivity across targets?

The pyrrolidine ring’s rigidity and nitrogen lone-pair orientation modulate interactions with GPCRs (e.g., dopamine D₂ vs. serotonin 5-HT₂A). Docking studies (AutoDock Vina) reveal that substituents at the pyrrolidine nitrogen (e.g., methyl vs. hydrogen) alter binding pocket occupancy. Pharmacophore models suggest that steric bulk at this position reduces off-target activity .

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